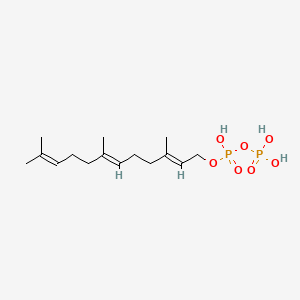

Farnesyl diphosphate

Übersicht

Beschreibung

Farnesyldiphosphat ist ein wichtiges Zwischenprodukt bei der Biosynthese von Terpenen und Terpenoiden, wie z. B. Sterolen und Carotinoiden. Es wird durch das Enzym Farnesyldiphosphatsynthase synthetisiert, das die sequentielle Kopf-an-Schwanz-Kondensation von Isopentenyldiphosphat mit Dimethylallyldiphosphat und Geranyldiphosphat katalysiert . Diese Verbindung spielt eine entscheidende Rolle im Isoprenoid-Biosyntheseweg, der für normale Zellfunktionen in verschiedenen Organismen unerlässlich ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Farnesyldiphosphat wird durch eine zweistufige Reaktion synthetisiert, die von Farnesyldiphosphatsynthase katalysiert wird. Der erste Schritt beinhaltet die Kondensation von Isopentenyldiphosphat mit Dimethylallyldiphosphat zu Geranyldiphosphat. Im zweiten Schritt wird Geranyldiphosphat mit Isopentenyldiphosphat zu Farnesyldiphosphat kondensiert . Die Reaktion erfordert zweiwertige Metallkationen, in der Regel Magnesium oder Mangan, die an die Diphosphat-Einheit der allylischen Substrate koordinieren und mit stark konservierten Aspartatresten in der Substratbindungstasche interagieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Farnesyldiphosphat beinhaltet oft rekombinante Expressionssysteme. Beispielsweise kann Escherichia coli gentechnisch so verändert werden, dass Farnesyldiphosphatsynthase exprimiert wird, wodurch die Produktion von Farnesyldiphosphat in großen Mengen ermöglicht wird . Fusions-Expressionssysteme und Solubilisierungstechniken werden eingesetzt, um die Ausbeute und Löslichkeit des rekombinanten Proteins zu erhöhen .

Analyse Chemischer Reaktionen

Reaktionstypen

Farnesyldiphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Farnesyldiphosphat kann oxidiert werden, um Farnesol und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Farnesyldiphosphat in reduzierte Formen wie Farnesylalkohol umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Selendioxid und tert-Butylhydroperoxid für Oxidationsreaktionen . Reduktionsmittel wie Natriumborhydrid können für Reduktionsreaktionen verwendet werden . Substitutionsreaktionen erfordern oft spezifische Katalysatoren und Reaktionsbedingungen, abhängig vom gewünschten Produkt .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Farnesol, Farnesylalkohol und verschiedene substituierte Derivate von Farnesyldiphosphat .

Wissenschaftliche Forschungsanwendungen

Biological Significance

Farnesyl diphosphate serves as a substrate for the synthesis of several essential biomolecules:

- Sterols : FPP is a precursor in the biosynthesis of cholesterol and steroid hormones.

- Terpenes : It contributes to the production of sesquiterpenes and other isoprenoids.

- Prenylated Proteins : FPP is involved in the post-translational modification of proteins through prenylation, critical for their biological activity.

Cancer Research

This compound synthase (FDPS), the enzyme that catalyzes the production of FPP, has been implicated in various cancers:

- Glioblastoma : FDPS plays a significant role in maintaining glioblastoma stemness, contributing to treatment resistance. Inhibitors like alendronate have shown potential in disrupting this pathway and reducing tumor growth .

- Colorectal Cancer : Elevated FDPS activity has been observed in colorectal cancer tissues compared to normal tissues, suggesting its role in cancer progression and potential as a therapeutic target .

Inhibitors and Drug Development

Inhibitors targeting FDPS are being explored for their therapeutic potential:

- Zoledronate : An FDA-approved drug that inhibits FDPS, used primarily for treating bone metastasis in cancer patients .

- Alendronate : Another FDPS inhibitor that has demonstrated efficacy in reducing glioblastoma stemness and inhibiting cancer cell proliferation .

Metabolic Engineering

This compound is also utilized in metabolic engineering to produce valuable compounds:

- Monoterpenoids Production : Engineered microorganisms can utilize FPP to synthesize monoterpenoids with potential anti-cancer properties .

- Synthetic Biology Applications : The development of synthetic pathways involving FPP allows for the production of various terpenoids and other valuable metabolites through recombinant DNA technology .

Case Studies

Several studies have highlighted the importance of this compound in various biological contexts:

- A study demonstrated that this compound induces acute cell death in specific cell lines, emphasizing its potential as a therapeutic agent against certain cancers .

- Research indicated that FDPS activity correlates with increased cell proliferation rates in specific cancer types, suggesting its role as a biomarker for aggressive tumors .

Data Tables

Wirkmechanismus

Farnesyl diphosphate exerts its effects through its role as a substrate for various enzymes in the isoprenoid biosynthetic pathway. It is involved in the synthesis of squalene, which is a precursor for sterols and other important biomolecules . This compound also participates in protein prenylation, a post-translational modification that is essential for the proper functioning of certain proteins . The molecular targets and pathways involved include farnesyltransferase, geranylgeranyltransferase, and other enzymes in the mevalonate pathway .

Vergleich Mit ähnlichen Verbindungen

Farnesyldiphosphat ähnelt anderen Prenyldiphosphaten wie Geranyldiphosphat und Geranylgeranyldiphosphat. Es ist einzigartig in seiner Rolle als wichtiges Zwischenprodukt bei der Synthese sowohl von Sesquiterpenen als auch von Triterpenen . Ähnliche Verbindungen umfassen:

Geranyldiphosphat: Ein Vorläufer für Monoterpene.

Geranylgeranyldiphosphat: Ein Vorläufer für Diterpene und Tetraterpene.

Die einzigartige Position von Farnesyldiphosphat im Isoprenoid-Biosyntheseweg ermöglicht es ihm, an der Synthese einer Vielzahl von bioaktiven Verbindungen teilzunehmen, was es zu einem entscheidenden Molekül in verschiedenen biologischen Prozessen macht .

Biologische Aktivität

Farnesyl diphosphate (FPP) is a key intermediate in the mevalonate pathway, playing crucial roles in various biological processes, including protein prenylation, cholesterol biosynthesis, and the synthesis of isoprenoids. This article explores the biological activity of FPP, focusing on its enzymatic functions, implications in cancer biology, and potential therapeutic applications.

1. Enzymatic Functions

This compound synthase (FDPS) catalyzes the synthesis of FPP from dimethylallyl pyrophosphate and isopentenyl pyrophosphate. This reaction is pivotal for the production of several important biomolecules:

- Cholesterol and Steroid Hormones : FPP serves as a precursor for cholesterol and steroid hormone biosynthesis, which are vital for cellular structure and signaling.

- Protein Prenylation : FPP is essential for the post-translational modification of proteins through prenylation, particularly for members of the Ras superfamily of small GTP-binding proteins. This modification is critical for their membrane localization and function .

2. Role in Cancer Biology

FPP has been implicated in various cancer types due to its role in cell proliferation and survival:

- Cell Proliferation : Studies have shown that FDPS promotes cell proliferation by upregulating genes associated with cell growth and extracellular matrix organization. In colorectal cancer tissues, FDPS activity was significantly higher compared to normal tissues, correlating with increased cell proliferation and reduced apoptosis .

- Glioblastoma : Research indicates that FDPS is crucial for maintaining stemness in glioblastoma cells, contributing to treatment resistance. Inhibition of FDPS has been shown to reduce glioblastoma sphere formation, suggesting a potential therapeutic target .

3. Therapeutic Implications

Given its central role in critical biological pathways, FPP and its synthesizing enzyme FDPS are promising targets for therapeutic interventions:

- Inhibitors of FDPS : Compounds such as alendronate have been studied as inhibitors of FDPS, demonstrating potential in reducing tumor growth by blocking farnesylation processes critical for cancer cell survival .

- Allosteric Regulation : Recent findings suggest that FPP can act as an allosteric inhibitor of its synthesizing enzyme, indicating a feedback mechanism that regulates its own levels within cells. This regulation could be exploited for therapeutic purposes to control prenyl pyrophosphate levels .

Table 1: Summary of Key Findings Related to FPP

5. Conclusion

This compound is a biologically active compound with significant roles in metabolism, cell signaling, and cancer biology. Its involvement in critical pathways such as cholesterol biosynthesis and protein prenylation makes it a vital target for therapeutic interventions against various diseases, especially cancers characterized by dysregulated cell growth.

Eigenschaften

IUPAC Name |

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJDQUYCIWHTN-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020624 | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-97-4, 13058-04-3 | |

| Record name | Farnesyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sq 32709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W6B01D07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.